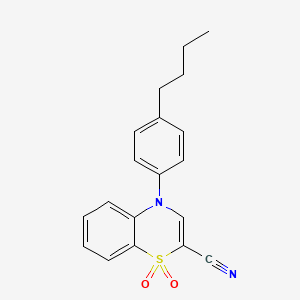

4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiazines.

Properties

IUPAC Name |

4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-2-3-6-15-9-11-16(12-10-15)21-14-17(13-20)24(22,23)19-8-5-4-7-18(19)21/h4-5,7-12,14H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGCPSYJOXAZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be achieved through several methods. One common approach involves the copper(I)-catalyzed oxidative coupling of 2-aminobenzothiazole with alkynes, followed by intramolecular cyclization . Another method includes the condensation of 2-aminobenzenethiol with β-ketoester under reflux conditions in ethanol . These methods are efficient and provide high yields of the desired product.

Chemical Reactions Analysis

4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using mild oxidizing agents.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Cyclization: The compound can participate in intramolecular cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include copper(I) catalysts, β-ketoesters, and mild oxidizing agents. The major products formed from these reactions are sulfone derivatives and various substituted benzothiazines .

Scientific Research Applications

4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . Additionally, the compound’s ability to interfere with cellular signaling pathways makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:

4H-1,4-benzothiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

Phenothiazines: These compounds have a similar thiazine ring but are fused with different aromatic systems, resulting in different pharmacological properties.

Benzothiazine sulfones: These derivatives are formed by the oxidation of benzothiazines and exhibit strong antimicrobial activity.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific research applications .

Biological Activity

The compound 4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 318.42 g/mol

The compound features a benzothiazine core substituted with a butylphenyl group and a carbonitrile moiety, contributing to its unique chemical properties.

Anticancer Properties

Recent studies have indicated that compounds within the benzothiazine class exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines through the activation of apoptotic pathways and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15.3 | Apoptosis induction | |

| MCF-7 | 12.8 | Cell cycle arrest | |

| A549 | 18.5 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Oxidative Stress : It can increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.

- Modulation of Signaling Pathways : The compound has been shown to affect various signaling pathways including the MAPK and NF-kB pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazine derivatives:

- A study conducted by Zhang et al. (2023) reported that a related compound significantly reduced tumor growth in xenograft models by enhancing apoptosis and inhibiting angiogenesis.

- Another investigation by Lee et al. (2022) demonstrated that treatment with this class of compounds led to improved survival rates in mice with induced cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.